1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a lead compound for the development of new drugs, particularly those targeting infectious diseases or cancer.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic.
Quinidine: An antiarrhythmic agent derived from quinine.
Uniqueness
1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O4S/c1-4-5-10-29-17-24(34(31,32)19-8-6-18(33-3)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(2)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDYSAAOWBCRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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